

2,6-Dimethylpyridine-3,5-dicarboxylic acid

IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dimethylpyridine-3,5-dicarboxylic acid

Cat. No.: B1582308

[Get Quote](#)

An In-depth Technical Guide to **2,6-Dimethylpyridine-3,5-dicarboxylic Acid**

Authored by: A Senior Application Scientist

Introduction

2,6-Dimethylpyridine-3,5-dicarboxylic acid, a key heterocyclic compound, serves as a fundamental structural motif and versatile building block in the realms of medicinal chemistry and materials science. Its rigid pyridine core, adorned with two carboxylic acid functional groups, provides a well-defined three-dimensional scaffold, making it an attractive precursor for the synthesis of complex molecular architectures, including pharmacologically active agents and metal-organic frameworks (MOFs).^[1] The precise arrangement of its functional groups allows for directed intermolecular interactions, which is a critical aspect of rational drug design and crystal engineering.

The authoritative IUPAC name for this compound is **2,6-dimethylpyridine-3,5-dicarboxylic acid**.^[2] This guide offers a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and a discussion of its applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's properties is foundational to its application. The key physicochemical data for **2,6-dimethylpyridine-3,5-dicarboxylic acid** are summarized below.

Property	Value	Source
IUPAC Name	2,6-dimethylpyridine-3,5-dicarboxylic acid	PubChem[2]
Molecular Formula	C ₉ H ₉ NO ₄	PubChem[2]
Molecular Weight	195.17 g/mol	PubChem[2]
CAS Number	2602-36-0	PubChem[2]
Canonical SMILES	CC1=C(C=C(C(=N1)C)C(=O)O)C(=O)O	PubChem[2]
InChIKey	WQFXJSOUBPGBGW-UHFFFAOYSA-N	PubChem[2]

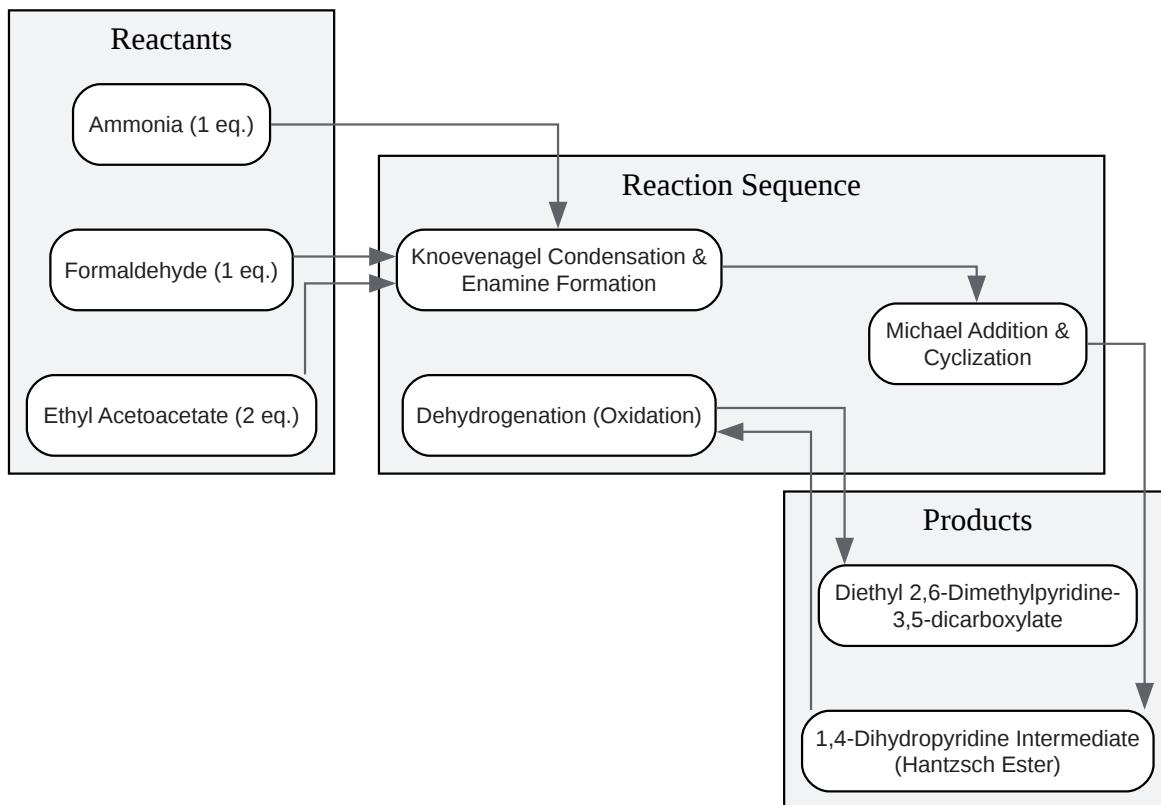
Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of synthesized compounds.

- Infrared (IR) Spectroscopy: The IR spectrum of **2,6-dimethylpyridine-3,5-dicarboxylic acid** is characterized by a broad absorption band in the 3200-2700 cm⁻¹ region, which is indicative of the O-H stretching vibrations of the hydrogen-bonded carboxylic acid groups.[3] A strong carbonyl (C=O) stretching vibration is typically observed around 1690-1710 cm⁻¹. Bands corresponding to aromatic C-H and C-N vibrations from the pyridine ring are also present.[2][3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹³C NMR: The ¹³C NMR spectrum for the dicarboxylic acid is available and shows characteristic peaks for the carboxylic acid carbons, the aromatic carbons of the pyridine ring, and the methyl group carbons.[2]
 - ¹H NMR: While the ¹H NMR spectrum for the final diacid is less commonly published, the spectrum for its precursor, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, is well-documented. It typically shows a singlet for the C4-proton of the pyridine ring, a quartet and a triplet for the ethyl ester groups, and a singlet for the two methyl groups at the C2 and C6 positions.[4]

Synthesis Pathway and Experimental Protocols

The most reliable and efficient synthesis of **2,6-dimethylpyridine-3,5-dicarboxylic acid** is a two-step process. The first step involves the construction of the substituted pyridine ring via the Hantzsch pyridine synthesis to yield a dialkyl ester. The second step is the subsequent hydrolysis of the ester groups to the desired dicarboxylic acid.


Step 1: Hantzsch Synthesis of Diethyl 2,6-Dimethylpyridine-3,5-dicarboxylate

The Hantzsch synthesis, first reported in 1881, is a classic multi-component reaction that provides efficient access to dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives.^[5] The overall reaction involves the condensation of an aldehyde (formaldehyde in this case), two equivalents of a β -ketoester (ethyl acetoacetate), and a nitrogen source (ammonia).

Causality and Mechanistic Insights

The reaction proceeds through a series of well-established intermediates. The causality of the process is rooted in fundamental organic reactions:

- Knoevenagel Condensation: One molecule of ethyl acetoacetate reacts with formaldehyde to form an α,β -unsaturated carbonyl compound.
- Enamine Formation: A second molecule of ethyl acetoacetate reacts with ammonia to form a reactive enamine intermediate.
- Michael Addition & Cyclization: The enamine then undergoes a Michael addition to the α,β -unsaturated carbonyl compound. This is followed by an intramolecular condensation and dehydration, which forms the 1,4-dihydropyridine ring.
- Aromatization (Oxidation): The resulting Hantzsch ester (a 1,4-dihydropyridine) is then oxidized to the stable, aromatic pyridine ring. This oxidation is a crucial step, often carried out with nitric acid or other oxidizing agents, with the driving force being the formation of the highly stable aromatic system.

Hantzsch Pyridine Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Detailed Experimental Protocol: Hantzsch Synthesis

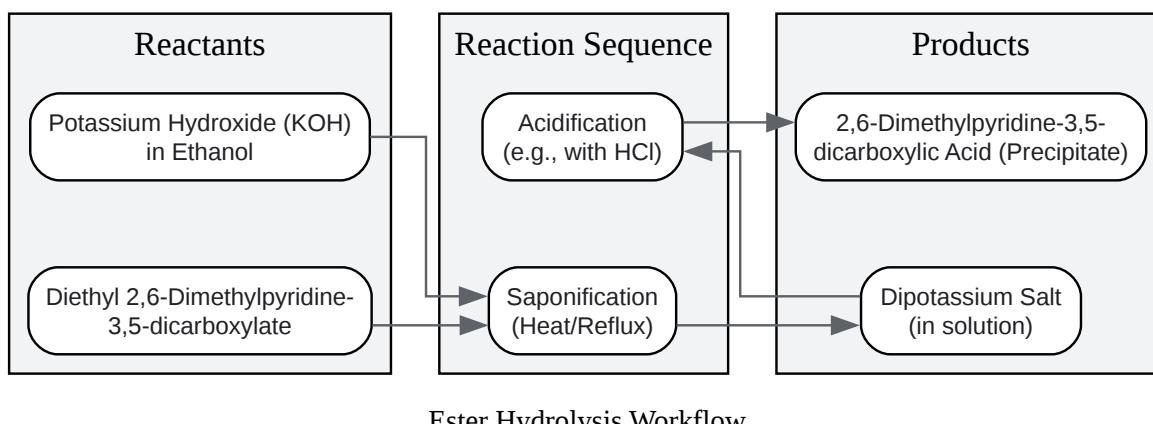
(Adapted from *Organic Syntheses*, a highly trusted and peer-vetted source)[5]

- Preparation of the Dihydropyridine Intermediate:
 - In a 1-L flask, cool 500 g (3.85 moles) of freshly distilled ethyl acetoacetate in an ice bath.
 - To the cooled ester, add 152 g (2 moles) of a 40% aqueous formaldehyde solution followed by 20-25 drops of diethylamine as a catalyst.

- Maintain the reaction mixture in the ice bath for 6 hours, then allow it to stand at room temperature for 40-45 hours. Two layers will form.
- Separate the layers. Extract the aqueous layer with 50 mL of ether and combine the ether extract with the oily layer. Dry the combined organic phase over 30 g of anhydrous calcium chloride.
- Remove the ether by distillation on a steam bath. Dilute the residue (approx. 500 g) with an equal volume of ethanol and cool thoroughly in an ice bath.
- Saturate the alcoholic solution with ammonia gas. This may take 4-8 hours, during which the flask should be kept in ice.
- Allow the ammoniacal solution to stand at room temperature for 40-45 hours.
- Evaporate most of the alcohol under reduced pressure. Cool the residue and collect the solid 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine by suction filtration. The expected yield is 410-435 g (84-89%).

• Oxidation to the Pyridine Derivative:

- In a 5-L flask, place 200 g (0.79 mole) of the dried dihydropyridine ester.
- Add a pre-mixed solution of 270 g of water, 72 g of concentrated nitric acid (sp. gr. 1.42), and 78 g of concentrated sulfuric acid.
- Caution: Heat the flask very cautiously while manually swirling. The oxidation reaction can foam vigorously if heated too quickly.
- Once the initial foaming subsides, continue to warm the mixture gently until the liquid turns a deep red color. The entire oxidation should take 10-15 minutes.
- After the reaction ceases, cool the mixture and add 500 cc of water and 500 g of finely chopped ice.
- Make the solution strongly alkaline by the gradual addition of concentrated ammonium hydroxide (sp. gr. 0.90).


- The product, 3,5-dicarbethoxy-2,6-dimethylpyridine (diethyl 2,6-dimethylpyridine-3,5-dicarboxylate), will precipitate. Collect the solid by suction filtration and dry it on a porous plate. This product can be further purified by distillation or recrystallization.

Step 2: Hydrolysis of Diethyl 2,6-Dimethylpyridine-3,5-dicarboxylate

The final step is the conversion of the diethyl ester to the target dicarboxylic acid via base-catalyzed hydrolysis (saponification).

Causality and Mechanistic Insights

This is a classic saponification reaction. The hydroxide ion (from KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. In the basic medium, the newly formed carboxylic acid is immediately deprotonated to form the carboxylate salt. A final acidification step is required to protonate the carboxylate, precipitating the neutral dicarboxylic acid product. The choice of alcoholic KOH is strategic; ethanol is a good solvent for both the ester and the inorganic base, creating a homogeneous reaction mixture that proceeds efficiently upon heating.

[Click to download full resolution via product page](#)

Caption: Workflow for the Hydrolysis of the Diethyl Ester.

Detailed Experimental Protocol: Hydrolysis

(Based on the reliable procedure from Organic Syntheses for a similar substrate)[\[5\]](#)

- **Saponification:**

- In a two-necked flask equipped with a dropping funnel and a reflux condenser, dissolve 130 g (0.52 mole) of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate in 400 cc of ethyl alcohol and heat the solution to boiling.
- Prepare a solution of 78.5 g (1.4 moles) of potassium hydroxide in 400 cc of alcohol.
- Add approximately one-third of the alcoholic KOH solution to the boiling ester solution. Continue to boil the mixture until it becomes clear.
- Add the remaining KOH solution and continue to reflux the mixture for 2-3 hours to ensure complete hydrolysis.

- **Isolation and Purification:**

- After reflux, remove the solvent (ethanol) under reduced pressure.
- Dissolve the remaining potassium salt residue in water.
- Acidify the aqueous solution with a suitable acid (e.g., hydrochloric acid) until the pH is acidic, causing the dicarboxylic acid to precipitate out of the solution.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid **2,6-dimethylpyridine-3,5-dicarboxylic acid** by suction filtration.
- Wash the solid with cold water to remove any remaining salts.
- The product can be further purified by recrystallization from water or an appropriate organic solvent.

Applications in Drug Development and Research

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to participate in hydrogen bonding and its metabolic stability make it a desirable feature in drug candidates. **2,6-Dimethylpyridine-3,5-dicarboxylic acid** and its derivatives are valuable in this context for several reasons:

- **Rigid Scaffolding:** The planar, rigid structure of the pyridine ring serves as an excellent scaffold to orient substituents in specific vectors. This is crucial for designing molecules that fit precisely into the binding pockets of biological targets like enzymes or receptors.
- **Precursor for Bioactive Molecules:** The dicarboxylic acid is a precursor to a wide range of derivatives. The carboxylic acid groups can be converted into esters, amides, and other functional groups, allowing for the exploration of a large chemical space during lead optimization.
- **Calcium Channel Blockers:** The Hantzsch synthesis, which produces the precursor to this diacid, is famously used to synthesize 1,4-dihydropyridine-based calcium channel blockers like nifedipine. While the final diacid itself is not the active drug, the underlying scaffold is of immense pharmacological importance.

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2,6-dimethylpyridine-3,5-dicarboxylic acid** presents the following hazards:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[2]

Conclusion

2,6-Dimethylpyridine-3,5-dicarboxylic acid is a compound of significant utility in synthetic chemistry. Its preparation via the robust Hantzsch synthesis followed by a straightforward hydrolysis is a well-established and scalable route. The insights into its structure, properties, and synthesis provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this valuable chemical building block in their scientific endeavors.

References

- PubChem. (n.d.). **2,6-Dimethylpyridine-3,5-dicarboxylic acid**. National Center for Biotechnology Information.
- SpectraBase. (n.d.). 2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester.
- Ghalem, W., Belhouas, R., Boulcina, R., Bouacida, S., & Debaché, A. (2009). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K. *Acta Crystallographica Section E: Structure Reports Online*, 65(10), o2528.
- Li, G. (2011). Synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid. *Coal and Chemical Industry*.
- PubChem. (n.d.). 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-, 3,5-dimethyl ester. National Center for Biotechnology Information.
- Singer, A., & McElvain, S. M. (1934). 2,6-Dimethylpyridine. *Organic Syntheses*, 14, 30. doi:10.15227/orgsyn.014.0030.
- Evident Chemical. (n.d.). Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate.
- Google Patents. (n.d.). EP0202625A2 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(N-benzyl-N-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
- Google Patents. (n.d.). US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid.
- Google Patents. (n.d.). EP0202625B1 - Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt.
- SpectraBase. (n.d.). 2,6-dimethyl-3,5-pyridinedicarboxylic acid, diethyl ester - MS (GC).
- ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
- ResearchGate. (n.d.). Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate at 100 K.
- Barman, S., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. *Molecules*, 27(20), 6858.

- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. *Drug Design, Development and Therapy*, 15, 4339–4357.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,6-Dimethylpyridine-3,5-dicarboxylic acid | C9H9NO4 | CID 296010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buy Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate (EVT-5960468) | 27525-74-2 [evitachem.com]
- To cite this document: BenchChem. [2,6-Dimethylpyridine-3,5-dicarboxylic acid IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1582308#2-6-dimethylpyridine-3-5-dicarboxylic-acid-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com